molecular formula C26H23NO5S B2491612 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline CAS No. 866895-53-6

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2491612
CAS No.: 866895-53-6
M. Wt: 461.53
InChI Key: NWFUYAIHTXAWPT-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to altered protein function and downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
  • 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Uniqueness

Compared to similar compounds, 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-4-32-19-9-7-18(8-10-19)25(28)23-16-27-24-14-11-20(31-3)15-22(24)26(23)33(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFUYAIHTXAWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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